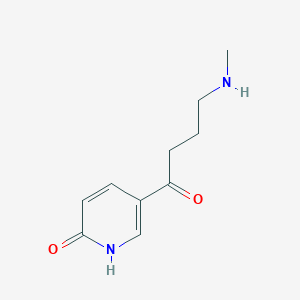
6-Hydroxypseudooxynicotine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-hydroxypseudooxynicotine is the 6-hydroxy derivative of pseudooxynicotine. It is a monohydroxypyridine, a secondary amino compound and an aromatic ketone. It derives from a pseudooxynicotine. It is a conjugate base of a 6-hydroxypseudooxynicotinium(1+).
This compound belongs to the class of organic compounds known as aryl alkyl ketones. These are ketones have the generic structure RC(=O)R', where R = aryl group and R'=alkyl group. This compound is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). This compound can be biosynthesized from pseudooxynicotine.
Aplicaciones Científicas De Investigación
Role in Nicotine Catabolism
6-Hydroxypseudooxynicotine plays a crucial role in the degradation of nicotine by certain microorganisms. The enzyme this compound dehydrogenase catalyzes the oxidative deamination of this compound to produce 6-hydroxy-3-succinoyl-semialdehyde-pyridine. This reaction is part of a hybrid metabolic pathway involving both pyridine and pyrrolidine pathways, which are significant for the microbial degradation of nicotine and its derivatives .
Microbial Strains Utilization
Research has identified various bacterial strains capable of utilizing this compound for energy conservation through its oxidation. For instance, Agrobacterium tumefaciens and Pseudomonas geniculata have been shown to effectively degrade nicotine via the VPP pathway, with this compound as an intermediate substrate .
| Microbial Strain | Pathway Type | Key Enzyme |
|---|---|---|
| Agrobacterium tumefaciens | Hybrid (Pyridine/Pyrrolidine) | This compound Dehydrogenase |
| Pseudomonas geniculata | VPP | This compound Amine Oxidase |
Neuroprotective Effects
Recent studies have indicated that derivatives of this compound exhibit neuroprotective properties. In animal models, such as rats and zebrafish, it has been shown to enhance cognitive functions and reduce anxiety-like behaviors. Specifically, acute treatment with 6-hydroxy-L-nicotine (a related compound) improved memory performance in cognitive tasks and decreased neuroinflammation .
Antioxidant Activity
The antioxidant potential of this compound has been investigated, revealing that it can mitigate oxidative stress by enhancing the activity of crucial antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). These findings suggest that this compound could be beneficial in conditions characterized by oxidative damage, such as neurodegenerative diseases .
Acetylcholinesterase Inhibition
Studies also highlight the ability of this compound to inhibit acetylcholinesterase activity, which could increase the availability of acetylcholine in the brain. This mechanism may contribute to its cognitive-enhancing effects observed in various behavioral tests .
Structural Insights
The crystal structure of the enzyme responsible for catalyzing reactions involving this compound has been elucidated, providing insights into its mechanism and potential for engineering applications in biocatalysis. Understanding the structural characteristics of enzymes like this compound amine oxidase can facilitate advancements in bioremediation technologies .
Enzyme Engineering for Bioconversion
The insights gained from studying the enzymatic processes involving this compound can be applied to engineer more efficient enzymes for bioconversion processes. This could lead to improved methods for transforming nicotine waste into valuable products or reducing environmental pollutants .
Propiedades
Número CAS |
7424-35-3 |
|---|---|
Fórmula molecular |
C10H14N2O2 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
5-[4-(methylamino)butanoyl]-1H-pyridin-2-one |
InChI |
InChI=1S/C10H14N2O2/c1-11-6-2-3-9(13)8-4-5-10(14)12-7-8/h4-5,7,11H,2-3,6H2,1H3,(H,12,14) |
Clave InChI |
UMLOUOBDBGOHHR-UHFFFAOYSA-N |
SMILES |
CNCCCC(=O)C1=CNC(=O)C=C1 |
SMILES canónico |
CNCCCC(=O)C1=CNC(=O)C=C1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















